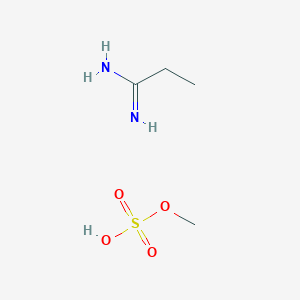
Methyl hydrogen sulfate;propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hydrogen sulfate;propanimidamide is a compound with the molecular formula C4H12N2O4S. It is a combination of propanimidamide and methyl hydrogen sulfate in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen sulfate;propanimidamide involves the reaction between propanimidamide and methyl hydrogen sulfate. The preparation of organosulfates, such as methyl hydrogen sulfate, can be achieved through various methods, including the use of tributylsulfoammonium betaine as a high-yielding route . This method involves the sulfation of alcohols, including natural products and amino acids, under optimized reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of microwave-assisted sulfation or catalytic diaryl borinic acid to sulfate carbohydrates . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen sulfate;propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction could yield amines.
Scientific Research Applications
Methyl hydrogen sulfate;propanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl hydrogen sulfate;propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as a potent toxin for certain cells, leading to cellular damage and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl hydrogen sulfate;propanimidamide include other organosulfates and sulfonimidates. These compounds share similar structural features and chemical properties .
Uniqueness
This compound is unique due to its specific combination of propanimidamide and methyl hydrogen sulfate
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
500571-32-4 |
|---|---|
Molecular Formula |
C4H12N2O4S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
methyl hydrogen sulfate;propanimidamide |
InChI |
InChI=1S/C3H8N2.CH4O4S/c1-2-3(4)5;1-5-6(2,3)4/h2H2,1H3,(H3,4,5);1H3,(H,2,3,4) |
InChI Key |
PITRPMIKGRGDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)N.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


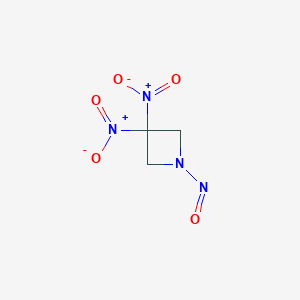
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
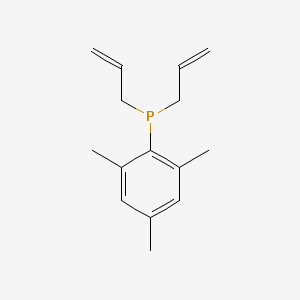
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
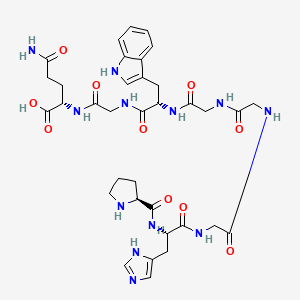
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
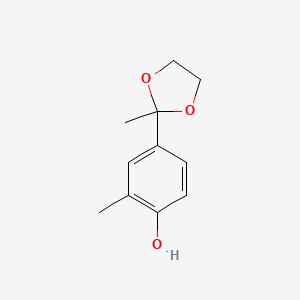
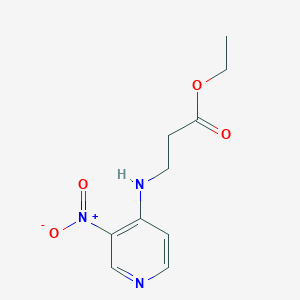
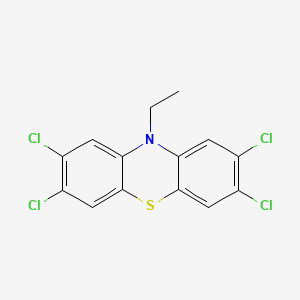
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
